An In-depth Technical Guide to the Core Differences Between Oxotremorine and Oxotremorine M
An In-depth Technical Guide to the Core Differences Between Oxotremorine and Oxotremorine M
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxotremorine and its N-methylated quaternary ammonium analog, Oxotremorine M, are powerful pharmacological tools in the study of the cholinergic nervous system. Both are potent, non-selective agonists of muscarinic acetylcholine receptors (mAChRs). However, a critical structural difference dictates their distinct pharmacological profiles and experimental applications. Oxotremorine, a tertiary amine, readily crosses the blood-brain barrier (BBB), eliciting both central and peripheral cholinergic effects. In contrast, Oxotremorine M, a quaternary amine, is peripherally restricted due to its inability to penetrate the BBB. This guide provides a comprehensive technical overview of the key distinctions between these two compounds, including their physicochemical properties, receptor binding affinities, functional potencies, and diverse experimental applications. Detailed methodologies for key experiments are provided to facilitate reproducible research in the field.
Physicochemical and Pharmacokinetic Properties
The fundamental difference between Oxotremorine and Oxotremorine M lies in their chemical structures, which directly impacts their physicochemical and pharmacokinetic properties. Oxotremorine is a tertiary amine, while Oxotremorine M is its quaternary ammonium salt. This seemingly minor modification has profound consequences for their biological activity.
| Property | Oxotremorine | Oxotremorine M | Reference(s) |
| Chemical Structure | 1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone | N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide | [1] |
| Molecular Formula | C₁₂H₁₈N₂O | C₁₁H₁₉IN₂O | [1] |
| Molecular Weight | 206.28 g/mol | 322.19 g/mol | [1] |
| Amine Type | Tertiary Amine | Quaternary Ammonium Salt | [2] |
| Blood-Brain Barrier Permeability | Permeable | Impermeable | [3] |
| Primary Site of Action | Central and Peripheral | Peripheral | [3] |
| Basic pKa | 8.4 | N/A (permanently charged) | [1] |
Pharmacology
Muscarinic Receptor Binding Affinities
Both Oxotremorine and Oxotremorine M are non-selective agonists at muscarinic acetylcholine receptors (M1-M5). However, their binding affinities (Ki) can vary across receptor subtypes. The following table summarizes available data from radioligand binding assays.
| Receptor Subtype | Oxotremorine pKi | Oxotremorine M pKi | Reference(s) |
| M1 (human) | 5.5 | ~6.8 (implied from functional data) | [4][5] |
| M2 (human) | ~7.0 (estimated from functional data) | ~7.5 (estimated from functional data) | [6] |
| M3 (human) | ~6.5 (estimated from functional data) | ~7.0 (estimated from functional data) | [6] |
| M4 (human) | ~6.8 (estimated from functional data) | 7.85 | [6][7] |
| M5 (human) | Data not readily available | Data not readily available | |
| Mixed M1-M4 (rat brain) | High affinity (Kd1 = 1.7 nM) | High affinity (Kd1 = 2.5 nM) | [4][8] |
Functional Potency at Muscarinic Receptors
The functional potency (EC50) of these agonists reflects their ability to elicit a cellular response upon receptor binding. Oxotremorine M is generally considered a more potent agonist than Oxotremorine.
| Assay System | Oxotremorine pEC50 | Oxotremorine M pEC50 | Reference(s) |
| Guinea Pig Ileum (M3) | ~6.5 | 6.75 | [9] |
| Mouse Urinary Bladder (M3) | Data not readily available | 6.9 | [10] |
| CHO cells expressing hM2 | 7.3 | 7.8 | [6] |
| NG108-15 cells (M4) | Data not readily available | 6.85 | [7] |
Additional Pharmacological Actions
Beyond their muscarinic agonism, Oxotremorine and particularly Oxotremorine M exhibit other notable pharmacological activities.
-
Nicotinic Acetylcholine Receptor (nAChR) Activity: Oxotremorine M has been shown to act as a mixed function agonist at nicotinic acetylcholine receptors, demonstrating that it is not purely a muscarinic agent.[10][11]
-
NMDA Receptor Potentiation: Oxotremorine M can potentiate NMDA receptor-mediated currents through both a muscarinic receptor-dependent and a direct, muscarinic receptor-independent mechanism.[12] This direct potentiation appears to be a unique property of Oxotremorine M compared to Oxotremorine and is attributed to its tri-methyl ammonium moiety.[12]
Experimental Protocols
Synthesis of Oxotremorine M from Oxotremorine
While a detailed, step-by-step protocol for the synthesis of Oxotremorine M (oxotremorine methiodide) from Oxotremorine is not explicitly detailed in the searched literature, the chemical transformation involves the quaternization of the tertiary amine of Oxotremorine with methyl iodide. A general procedure for such a reaction is as follows:
General Protocol:
-
Dissolve Oxotremorine in a suitable aprotic solvent such as acetone or acetonitrile.
-
Add an excess of methyl iodide (CH₃I) to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The quaternary ammonium salt, Oxotremorine M, will typically precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified Oxotremorine M under vacuum.
Note: This is a generalized procedure. Specific reaction conditions such as solvent, temperature, and reaction time should be optimized for best results.
[³H]-Oxotremorine M Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]-Oxotremorine M as the radioligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[³H]-Oxotremorine M
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a suspension of cell membranes in the assay buffer.
-
In a 96-well plate, add the membrane suspension, [³H]-Oxotremorine M at a fixed concentration (typically near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Oxotremorine-Induced Tremor Model in Mice
This in vivo model is used to assess the central muscarinic effects of compounds and is a classic model for screening anti-Parkinsonian drugs.
Materials:
-
Male mice (e.g., Swiss-Webster)
-
Oxotremorine sesquifumarate solution (e.g., 0.5 mg/kg in saline)
-
Test compound or vehicle control
-
Observation cages
Procedure:
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, i.p.).
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer Oxotremorine subcutaneously (s.c.).[15][16]
-
Place each mouse in an individual observation cage.
-
Observe the mice for the onset, intensity, and duration of tremors at specific time points (e.g., 5, 10, 15, and 30 minutes) after Oxotremorine administration.[15]
-
Score the tremor intensity using a standardized scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor).
-
Additionally, observe for other cholinergic signs such as salivation, lacrimation, and hypothermia.[16]
-
Compare the tremor scores and other observed effects between the test compound-treated group and the vehicle control group to determine the efficacy of the test compound in antagonizing the central effects of Oxotremorine.
Visualizations
Signaling Pathways
Muscarinic Receptor Signaling Pathways
NMDA Receptor Potentiation by Oxotremorine M
Experimental Workflow
Experimental Workflow
Conclusion
The distinction between Oxotremorine and Oxotremorine M is a clear illustration of how a subtle chemical modification can dramatically alter the pharmacological profile of a compound. The inability of Oxotremorine M to cross the blood-brain barrier makes it an invaluable tool for isolating and studying peripheral muscarinic receptor functions, while Oxotremorine remains a cornerstone for investigating the central effects of muscarinic agonism. Furthermore, the newly discovered actions of Oxotremorine M on nicotinic and NMDA receptors highlight the importance of thorough pharmacological characterization. This guide provides a detailed technical foundation for researchers to effectively utilize these compounds in their studies of the cholinergic system and to design novel experiments that can further elucidate the complexities of muscarinic receptor pharmacology.
References
- 1. Oxotremorine | C12H18N2O | CID 4630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oxotremorine-M | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Regional differences in receptor reserve for analogs of oxotremorine in vivo: implications for development of selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxotremorine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Two affinity states of M1 muscarine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxotremorine-M potentiates NMDA receptors by muscarinic receptor dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Device for quantitating tremor activity in mice: antitremor activity of atropine versus soman- and oxotremorine-induced tremors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Device for quantitating tremor activity in mice: antitremor activity of atropine versus soman- and oxotremorine-induced tremors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
